

Application Note: Quantification of Neoline in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Neoline

Cat. No.: B1670494

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Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **neoline** in plasma. **Neoline**, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is of significant interest in toxicological and pharmacological research due to its potential cardiotoxicity and neurotoxicity. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic and toxicological studies in drug development and research environments.

Introduction

Neoline is a highly toxic C19-diterpenoid alkaloid present in various Aconitum species, which are used in some traditional medicine formulations. Due to the narrow therapeutic window and potential for severe cardiotoxicity of Aconitum alkaloids, sensitive and specific analytical methods are crucial for their study. LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying low-concentration analytes in complex biological matrices like plasma. This protocol provides a detailed procedure for the reliable quantification of **neoline**, supporting research into its metabolism, pharmacokinetics, and toxicity.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of **neoline** from plasma samples.

Materials:

- Blank plasma
- **Neoline** analytical standard
- Dextromethorphan (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)

Procedure:

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (Dextromethorphan, 100 ng/mL).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

- Agilent 1290 Infinity LC System or equivalent

LC Parameters:

Parameter	Value
Column	Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B
Flow Rate	0.3 mL/min
Column Temperature	35°C

| Injection Volume | 5 μ L |

Mass Spectrometry

Instrumentation:

- Agilent 6460 Triple Quadrupole LC/MS or equivalent

MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300°C
Gas Flow	5 L/min
Nebulizer	45 psi
Sheath Gas Temp	350°C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The following MRM transitions were optimized for the detection of **Neoline** and the internal standard, Dextromethorphan.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)	Purpose
Neoline	452.4	420.3	200	15	Quantifier
Neoline	452.4	388.3	200	25	Qualifier
Dextromethorphan (IS)	272.2	171.1	200	20	Quantifier

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
Neoline	0.5 - 200	0.5	> 0.995

Table 2: Precision and Accuracy

Analyte	Spiked Conc. (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (%)
Neoline	1.0 (LQC)	6.8	8.2	95.5 - 104.3
10.0 (MQC)	4.5	6.1	97.1 - 102.8	
160.0 (HQC)	3.9	5.5	98.2 - 101.5	

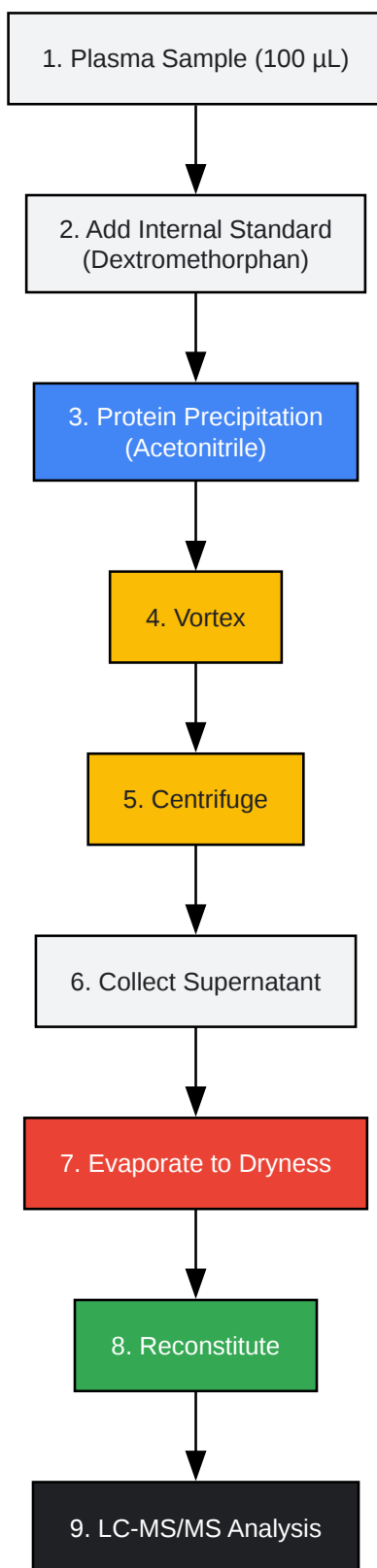
(LQC: Low Quality Control,
MQC: Medium Quality Control,
HQC: High Quality Control)

Table 3: Recovery and Matrix Effect

Analyte	Spiked Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Neoline	1.0 (LQC)	88.2	93.7
10.0 (MQC)	91.5	95.1	
160.0 (HQC)	90.4	94.6	

Visualizations

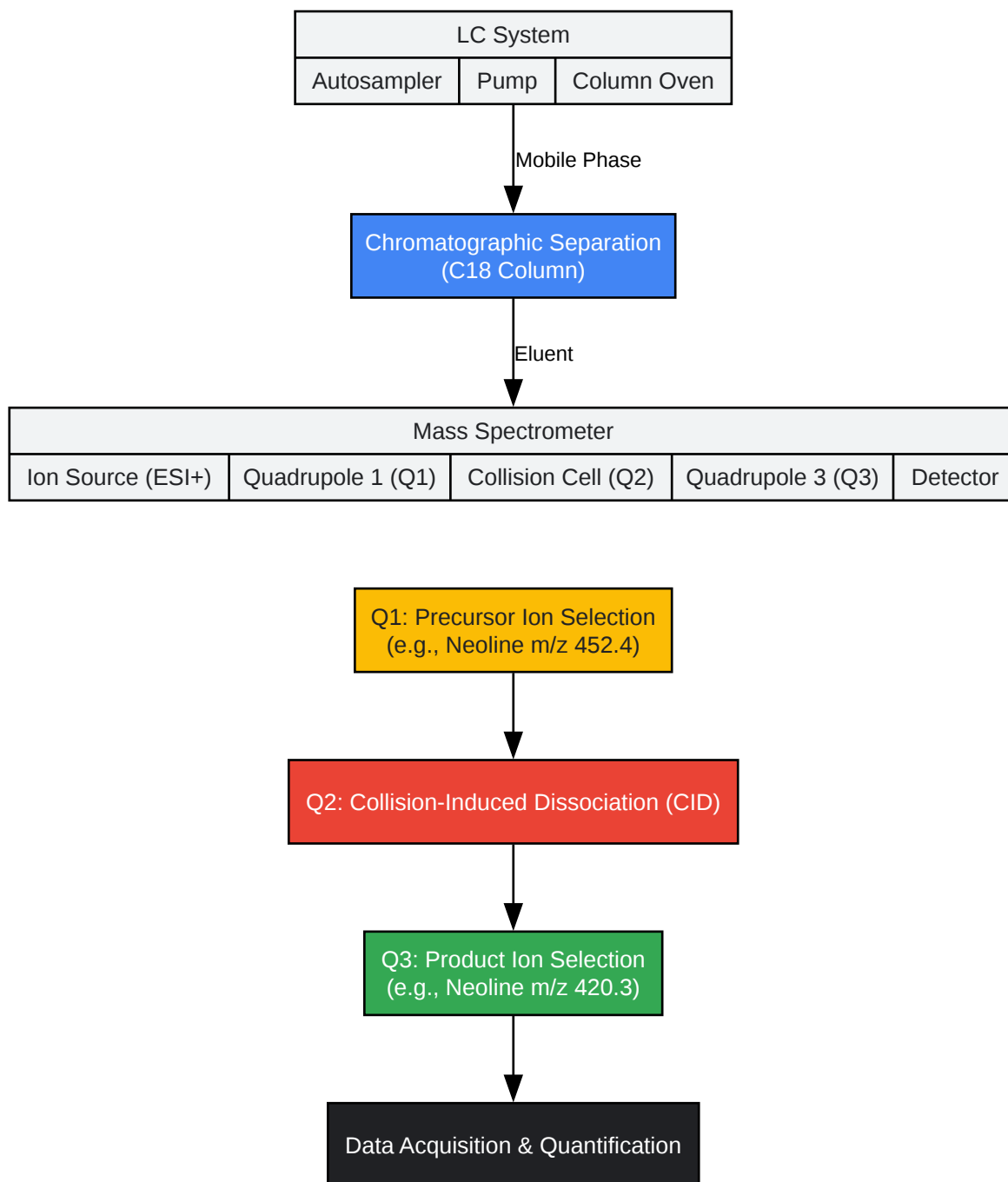
Experimental Workflow Diagram



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Caption: Plasma sample preparation workflow for **Neoline** analysis.

LC-MS/MS Analysis Logical Flow



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Caption: Logical flow of the LC-MS/MS system for MRM analysis.

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